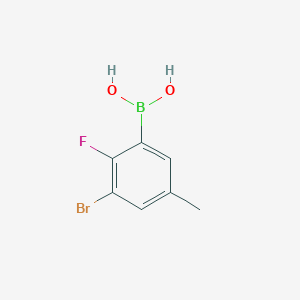

3-Bromo-2-fluoro-5-methylphenylboronic acid

Descripción general

Descripción

3-Bromo-2-fluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO2. It is a versatile reagent used in various organic synthesis processes, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a bromo, fluoro, and methyl group on a phenyl ring, which makes it a valuable building block in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methylphenylboronic acid typically involves the following steps:

Bromination: Starting with 2-fluoro-5-methylbenzene, bromination is performed using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

Boronic Acid Formation: The brominated compound is then treated with a boronic acid reagent, such as boronic acid (B(OH)3), in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This reaction leverages the boronic acid group and bromine substituent for biaryl synthesis. Key characteristics include:

Reaction Parameters

| Component | Specifications |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | K₂CO₃, NaHCO₃ |

| Solvent | THF, dioxane, or ethanol |

| Temperature | 50-100°C under inert atmosphere |

Mechanistic Steps

-

Oxidative addition of aryl halide to Pd(0)

-

Transmetalation with boronic acid

Key Products

-

Functionalized biaryl scaffolds for pharmaceutical intermediates

-

Chiral ligands with fluorine-enhanced electronic properties

Nickel-Catalyzed C–F Bond Functionalization

The fluorine substituent participates in unique coupling pathways under nickel catalysis:

Experimental Observations

| Condition | Outcome |

|---|---|

| Catalyst | Ni(cod)₂/PCy₃ |

| Additive | K₃PO₄ |

| Solvent | Toluene |

| Reaction Time | 13-24 hrs at 80°C |

Mechanistic Pathway

-

Nickel(0) inserts into C–F bond → forms nickelacyclopropane intermediate

-

Transmetalation with partner boronic acid

Notable Applications

-

Synthesis of fluorinated benzofuran derivatives (95% yield achieved)

-

Late-stage functionalization of bioactive molecules

Sequential Functionalization Pathways

The compound undergoes stepwise modifications exploiting both bromine and boronic acid groups:

Reaction Sequence

-

Initial Suzuki Coupling : Replace bromine with aryl/vinyl groups

-

Secondary Functionalization :

Optimized Conditions for Sequential Reactions

| Step | Parameters |

|---|---|

| Bromine substitution | Pd(OAc)₂/XPhos, K₃PO₄, 90°C |

| Boron oxidation | H₂O₂/NaBO₃, pH 9-10, 40°C |

Comparative Reactivity Analysis

Electronic effects from substituents significantly influence reaction outcomes:

| Position | Substituent | Electronic Effect | Reaction Impact |

|---|---|---|---|

| 2 | F | -I, +M | Accelerates oxidative addition steps |

| 3 | Br | -I | Favors transmetalation in Pd catalysis |

| 5 | CH₃ | +I | Improves solubility in organic solvents |

Steric Considerations

-

Methyl group at position 5 creates minimal steric hindrance

-

Fluorine's small size enables proximity effects in transition states

This compound's multifunctional architecture makes it invaluable for synthesizing complex molecules in medicinal chemistry and materials science. Recent advances in nickel catalysis have expanded its utility beyond traditional palladium-mediated reactions, particularly in fluorinated compound synthesis .

Aplicaciones Científicas De Investigación

3-Bromo-2-fluoro-5-methylphenylboronic acid is widely used in scientific research due to its versatility:

Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Biology: It is used in the development of bioactive compounds and probes for biological studies.

Medicine: It plays a role in the synthesis of pharmaceuticals and drug discovery.

Industry: It is utilized in the production of materials, such as polymers and electronic devices.

Mecanismo De Acción

The mechanism by which 3-Bromo-2-fluoro-5-methylphenylboronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid reacts with an aryl halide in the presence of a palladium catalyst, forming a carbon-carbon bond. The molecular targets and pathways involved are typically the formation of biaryl compounds, which are valuable intermediates in organic synthesis.

Comparación Con Compuestos Similares

3-Bromo-2-fluoro-5-methylphenylboronic acid is unique due to its specific combination of bromo, fluoro, and methyl groups on the phenyl ring. Similar compounds include:

This compound (CAS 957120-61-5): Similar structure but different isomer.

5-Bromo-2-fluoro-3-methylphenylboronic acid: Different arrangement of substituents on the phenyl ring.

These compounds share similarities in their reactivity and applications but differ in their structural isomerism, which can lead to variations in their chemical behavior and utility in synthesis.

Actividad Biológica

3-Bromo-2-fluoro-5-methylphenylboronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₈BBrF and features a boronic acid functional group. The presence of bromine and fluorine substituents on the phenyl ring significantly influences its reactivity and biological interactions. These halogens can enhance binding affinity to target proteins due to increased hydrophobic interactions, making it a candidate for various therapeutic applications.

The primary mechanism of action for this compound involves the formation of boronate esters, which can participate in transmetalation reactions with palladium catalysts. This process is crucial for synthesizing complex organic molecules through Suzuki-Miyaura cross-coupling reactions , where it facilitates the formation of carbon-carbon bonds essential in drug development .

Anticancer Activity

Research indicates that boronic acids, including this compound, may exhibit anticancer properties . Studies have shown that derivatives can inhibit key enzymes involved in cancer progression and promote apoptosis in cancer cells. For instance, compounds similar to this boronic acid have demonstrated the ability to disrupt protein interactions critical for tumor growth .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor , particularly against serine proteases and certain kinases. The unique substitution pattern of bromine and fluorine enhances its binding capabilities to these enzymes, which is essential for developing targeted therapies .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative activity of various boronic acids against prostate cancer cell lines (e.g., LAPC-4), compounds were tested for their selectivity against non-cancerous cells. Results indicated that certain derivatives exhibited significant activity, suggesting potential therapeutic roles in cancer treatment .

Study 2: Mechanistic Insights

Another investigation focused on the interaction of this compound with specific biomolecules using binding studies. Techniques such as surface plasmon resonance (SPR) were employed to assess binding affinities, revealing insights into its mechanism of action and potential applications in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Anticancer, enzyme inhibition |

| 3-Bromo-5-fluoro-2-methoxyphenylboronic acid | Similar halogen pattern | Potential enzyme inhibitors |

| 4-Methoxyphenylboronic acid | Different substitution pattern | Diverse biological activities |

Propiedades

IUPAC Name |

(3-bromo-2-fluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRBZWKLVJIPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659384 | |

| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-00-1 | |

| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.